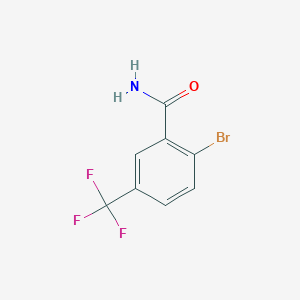

2-Bromo-5-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-5-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 1369843-84-4 . It has a molecular weight of 268.03 . The IUPAC name for this compound is 2-bromo-5-(trifluoromethyl)benzamide . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “2-Bromo-5-(trifluoromethyl)benzamide” is 1S/C8H5BrF3NO/c9-6-2-1-4 (8 (10,11)12)3-5 (6)7 (13)14/h1-3H, (H2,13,14) . The InChI key is OIRSIPJJRLKBRQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-Bromo-5-(trifluoromethyl)benzamide” has a predicted boiling point of 268.9±40.0 °C and a predicted density of 1.698±0.06 g/cm3 . Its pKa is predicted to be 14.67±0.50 .Applications De Recherche Scientifique

a. Targeting Enzymes: The compound’s amide group can serve as a hydrogen bond donor or acceptor, making it suitable for interactions with enzymes. Scientists investigate its role in enzyme inhibition, especially in kinases or proteases.

b. Anticancer Agents: Researchers explore derivatives of this compound as potential anticancer agents. The trifluoromethyl group may enhance lipophilicity, affecting drug distribution and cellular uptake. Additionally, the bromine atom could participate in halogen bonding, influencing binding affinity.

a. Herbicides: Scientists study derivatives of 2-bromo-5-(trifluoromethyl)benzamide for herbicidal properties. The compound’s structural features may contribute to selective weed control.

b. Fungicides: The trifluoromethyl group enhances lipophilicity, potentially aiding in the design of fungicides. Researchers investigate its efficacy against plant pathogens.

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry:

a. Cross-Coupling Reactions: Researchers employ 2-bromo-5-(trifluoromethyl)benzamide in palladium-catalyzed cross-coupling reactions. The trifluoromethyl group enhances reactivity and allows access to diverse functionalized derivatives.

b. Peptide Chemistry: The amide functionality makes it useful in peptide synthesis. Scientists explore its role in constructing peptide bonds.

Safety and Hazards

The safety information available indicates that “2-Bromo-5-(trifluoromethyl)benzamide” is potentially harmful. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

Mécanisme D'action

Target of Action

It’s known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors , which could be a potential target for 2-Bromo-5-(trifluoromethyl)benzamide.

Mode of Action

It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially be a part of the interaction mechanism of 2-Bromo-5-(trifluoromethyl)benzamide with its targets.

Biochemical Pathways

It’s known that indole derivatives possess various biological activities, which suggests that they may affect a variety of biochemical pathways .

Result of Action

It’s known that indole derivatives possess various biological activities, suggesting that they may have a variety of molecular and cellular effects .

Propriétés

IUPAC Name |

2-bromo-5-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRSIPJJRLKBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2541964.png)

![Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate](/img/structure/B2541970.png)

![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinoline-6-carboxylate](/img/structure/B2541975.png)

![Methyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2541976.png)

![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2541983.png)

![5-methyl-1-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541984.png)